H-D-LYS(BOC)-OALL HCL H-D-LYS(BOC)-OALL HCL
Brand Name: Vulcanchem
CAS No.:
VCID: VC13376168
InChI: InChI=1S/C14H26N2O4/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4/h5,11H,1,6-10,15H2,2-4H3,(H,16,18)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

H-D-LYS(BOC)-OALL HCL

CAS No.:

Cat. No.: VC13376168

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

H-D-LYS(BOC)-OALL HCL -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Standard InChI InChI=1S/C14H26N2O4/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4/h5,11H,1,6-10,15H2,2-4H3,(H,16,18)/t11-/m1/s1
Standard InChI Key FEWVCMZRFAKKCT-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

H-D-Lys(Boc)-OAll HCl is characterized by its D-configuration at the α-carbon, distinguishing it from the more common L-lysine derivatives. The Boc group ((CH3)3C-O-CO-(\text{CH}_3)_3\text{C-O-CO-}) protects the ε-amino group, while the allyl ester (CH2=CH-CH2O-CO-\text{CH}_2=\text{CH-CH}_2\text{O-CO-}) temporarily masks the carboxyl group. The hydrochloride salt forms a zwitterionic structure, stabilizing the compound during storage and handling .

Synonyms and Regulatory Information

This compound is cataloged under multiple identifiers:

  • CAS Number: 218938-64-8

  • PubChem CID: 56777059

  • MDL Number: MFCD01318762
    Common synonyms include Ne-Boc-D-lysine allyl ester hydrochloride and allyl N⁶-(tert-butoxycarbonyl)-D-lysinate hydrochloride .

Synthesis and Manufacturing

Synthetic Route

The synthesis of H-D-Lys(Boc)-OAll HCl involves sequential protection of D-lysine (Figure 1):

  • Boc Protection: The ε-amino group is reacted with di-tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) in the presence of a base such as NaHCO₃ .

  • Allyl Ester Formation: The carboxyl group is esterified using allyl alcohol and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as an activator .

  • Salt Formation: The free α-amino group is protonated with HCl to yield the hydrochloride salt .

This methodology ensures high yields (≥85%) and minimizes side reactions, such as racemization or premature deprotection .

Purification and Characterization

Post-synthesis, the compound is purified via extraction (ethyl acetate) and recrystallization. Analytical techniques include:

  • ¹H-NMR: Peaks at δ 1.44 ppm (Boc methyl groups) and δ 5.20–5.90 ppm (allyl protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 322.83 .

  • Optical Rotation: Specific rotation [α]D20=19[\alpha]^{20}_D = -19^\circ (c = 2, EtOH), confirming chirality .

Applications in Peptide and Dendrimer Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The allyl ester serves as a temporary protecting group, removable via palladium-catalyzed deallylation under mild conditions. This orthogonal strategy enables sequential elongation of peptide chains without disturbing the Boc group . For example, in the synthesis of poly(L-lysine) dendrons, H-D-Lys(Boc)-OAll HCl acts as a branched building block, facilitating controlled polymerization .

Drug Delivery Systems

Amphiphilic peptide-dendron conjugates, synthesized using this compound, self-assemble into nanostructures for targeted drug delivery. A study demonstrated that doxorubicin-loaded nanoparticles derived from lysine dendrons exhibited a critical aggregation concentration (CAC) of 0.02 mg/mL and sustained drug release over 72 hours .

Structure-Activity Relationship (SAR) Studies

In marine peptide analogues, Boc-protected lysine residues influence bioactivity by modulating steric and electronic interactions. For instance, substituting L-alanine with Boc-Lys in tripeptides enhanced endothelial cell proliferation (EC₅₀ = 0.88–1.33 μM) .

Physicochemical Properties

PropertyValueSource
Molecular Weight322.83 g/mol
Melting PointNot reported
SolubilitySoluble in DCM, DMF; insoluble in water
Purity≥98% (total nitrogen, titration)

The allyl ester group confers moderate hydrophobicity, making the compound soluble in organic solvents but sparingly soluble in aqueous media. The hydrochloride salt improves crystallinity, facilitating storage at room temperature .

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